molecular formula C18H15FN4O2S B2713525 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203338-28-6

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2713525
CAS No.: 1203338-28-6
M. Wt: 370.4
InChI Key: BFPJSKBDCLKILV-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazole moiety and linked via an amide bond to a 2,5-dimethylfuran group. This structure combines pharmacophoric elements from benzothiazole (known for anticancer and antimicrobial activity), pyrazole (a scaffold with anti-inflammatory and kinase inhibitory properties), and furan (contributing to metabolic stability and lipophilicity) .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-9-7-15(20-17(24)12-8-10(2)25-11(12)3)23(22-9)18-21-16-13(19)5-4-6-14(16)26-18/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPJSKBDCLKILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structure, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Compound Overview

Chemical Structure:
The compound features several functional groups, including a fluorobenzo[d]thiazolyl moiety and a methylpyrazolyl group. Its molecular formula is C16H13FN6OSC_{16}H_{13}FN_{6}OS with a molecular weight of 356.38 g/mol.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrazole ring and subsequent acylation reactions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the benzo[d]thiazole moiety can inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
5dHeLa0.37Induces apoptosis
5gHeLa0.73Cell cycle arrest
5kHeLa0.95Apoptotic pathway activation

These compounds were found to induce apoptotic cell death in HeLa cervical cancer cells more effectively than sorafenib, a known anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction: It triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest: The compound can block the cell cycle at various phases, particularly sub-G1 phase, thereby preventing further proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Synthesis and Evaluation: A study published in Medicinal Chemistry Research explored various derivatives of benzo[d]thiazole and their anticancer properties against multiple cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents .
  • In Silico Studies: Computational docking studies have suggested that these compounds bind effectively to active sites on target proteins involved in cancer progression, enhancing their potential as drug candidates .
  • Flow Cytometry Analysis: Flow cytometry has been employed to analyze the effects of these compounds on cell viability and apoptosis induction in cultured cancer cells, confirming their biological activity through quantitative measures .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs are pyrazole- and thiazole-based derivatives. Key structural differences include:

  • Substituents on the pyrazole ring : The 4-fluorobenzo[d]thiazole group distinguishes it from compounds like 3a–3p (), which feature aryl or halogenated aryl groups (e.g., phenyl, 4-chlorophenyl).
  • Amide-linked heterocycles : Unlike 5f–5j (), which incorporate isoxazole, imidazole, or coumarin moieties, the target compound uses a 2,5-dimethylfuran carboxamide.

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

  • The target compound’s melting point is unreported, but analogs with fluorinated or chlorinated aryl groups (e.g., 3d at 181–183°C, 3b at 171–172°C) exhibit higher melting points than non-halogenated derivatives (e.g., 3c at 123–125°C) . This suggests that the 4-fluorobenzo[d]thiazole group may enhance crystalline stability.
  • Compounds with bulky substituents (e.g., 5j ) show exceptionally high melting points (260–263°C), likely due to hydrogen bonding from hydroxyl groups .

Spectroscopic Features

  • ¹H-NMR : The target compound’s 4-fluorobenzo[d]thiazole group would produce distinct aromatic signals (δ ~7.2–8.1 ppm), similar to 3d (δ 7.21–7.51 ppm) . The 2,5-dimethylfuran would show singlet peaks for methyl groups (δ ~2.2–2.5 ppm).
  • MS (ESI) : Expected molecular ion [M+H]+ for the target compound (C₂₂H₁₈FN₃O₂S) is ~408.1, comparable to 3d ([M+H]+ = 421.0) .

Kinase Inhibition Potential

While direct data for the target compound are lacking, structurally related compounds highlight trends:

  • 3a–3p (): Demonstrated kinase inhibitory activity in prior studies (specific targets unspecified) .
  • CDK7 Inhibitors (): Thiazole-acrylamide derivatives (e.g., Patent 3853225) inhibit CDK7, a cancer therapy target. The target compound’s 4-fluorobenzo[d]thiazole group may similarly enhance kinase binding .

Metabolic and Pharmacokinetic Profiles

  • The 2,5-dimethylfuran group likely improves metabolic stability compared to 5g–5i (), which contain metabolically labile imidazole or pyridine rings .
  • Fluorination (as in the target compound and 3d) typically enhances bioavailability and blood-brain barrier penetration relative to non-fluorinated analogs .

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